Vitamin B5,Calcium Salt Hydrate-13C3 15N
Description
Vitamin B5, Calcium Salt Hydrate-13C3 15N (CAS: 356786-94-2; labeled form CAS: 2483830-09-5) is a stable isotopically labeled derivative of calcium pantothenate, the calcium salt of pantothenic acid (vitamin B5). This compound incorporates three carbon-13 (13C3) atoms and one nitrogen-15 (15N) atom at specific positions in its molecular structure (Figure 1). Its chemical formula is [HOCH2C(CH3)2CH(OH)CO15NH(13CH2)213CO2]2·Ca·H2O, with a molecular weight of 502.44 g/mol (hydrated form) .
Properties
Molecular Formula |
C18H34CaN2O11 |
|---|---|
Molecular Weight |
502.49 g/mol |
IUPAC Name |
calcium;3-[(2,4-dihydroxy-3,3-dimethyl(113C)butanoyl)(15N)amino](2,3-13C2)propanoate;hydrate |
InChI |
InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2/i2*3+1,4+1,8+1,10+1;; |
InChI Key |
KUKRZUPDYACRAM-PJMCWKILSA-L |
Isomeric SMILES |
CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.CC(C)(CO)C([13C](=O)[15NH][13CH2][13CH2]C(=O)[O-])O.O.[Ca+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis via Anhydrous Calcium Beta-Alaninate Intermediate
The most widely documented method for synthesizing calcium pantothenate involves a five-step chemical process, as detailed in U.S. Patent 3,935,256 . For the isotopically labeled variant, modifications are introduced at critical stages to incorporate ¹³C and ¹⁵N isotopes.
Synthesis of Labeled Beta-Alanine
The beta-alanine moiety is synthesized with ¹³C₃ and ¹⁵N labeling. This involves:
- Amination of Acrylonitrile-¹³C₃ : Reaction of acrylonitrile-¹³C₃ with ammonium hydroxide (20–30% NH₃) at 100–110°C for 3–10 hours to form β-aminopropionitrile-¹³C₃.
- Hydrolysis to Sodium Beta-Alaninate-¹³C₃ ¹⁵N : Hydrolysis of β-aminopropionitrile-¹³C₃ with a 10–15% excess of sodium hydroxide (50% solution) at 65–95°C for 1–4 hours, followed by neutralization with hydrochloric acid to yield β-alanine-¹³C₃ ¹⁵N.
Double Decomposition and Azeotropic Distillation
- Formation of Calcium Beta-Alaninate : Reaction of sodium beta-alaninate-¹³C₃ ¹⁵N with calcium chloride in ethanol. Ethanol acts as an azeotrope-forming solvent to remove water, ensuring anhydrous conditions critical for subsequent steps.
- Azeotropic Distillation : Heating at 78.2°C to distill the ethanol-water azeotrope, followed by drying at 79–80°C to yield anhydrous calcium beta-alaninate-¹³C₃ ¹⁵N.
Reaction with DL-Pantolactone
The final step involves reacting anhydrous calcium beta-alaninate-¹³C₃ ¹⁵N with DL-pantolactone in methanol at 55–65°C for 6–9 hours. The product is purified by filtering sodium chloride, removing methanol under vacuum, and recrystallizing the residue.
Key Reaction Conditions (Table 1)
| Step | Temperature (°C) | Time (hours) | Solvent | Yield (%) |
|---|---|---|---|---|
| Amination | 100–110 | 3–10 | NH₄OH | 85–90 |
| Hydrolysis | 65–95 | 1–4 | H₂O/NaOH | 92–95 |
| Azeotropic Distillation | 78.2–80 | 2–3 | Ethanol | 98 |
| Pantolactone Reaction | 55–65 | 6–9 | Methanol | 95.3 |
Biotechnological Production Using Microbial Strains
An alternative approach leverages microbial biosynthesis, as outlined in EP Patent 2,723,878A2 . This method employs Bacillus strains engineered for pantothenate production, with isotopic labeling achieved via SILEC (Stable Isotope Labeling by Essential Nutrients in Cell Culture).
Microbial Fermentation
- Strain Selection : Bacillus subtilis mutants optimized for pantothenate synthesis are cultured in a medium containing glucose and yeast extract.
- Isotope Incorporation : ¹³C₃ ¹⁵N-labeled pantothenate is biosynthesized by replacing natural pantothenate in the medium with [(¹³C₃,¹⁵N)-pantothenate], forcing isotopic integration into CoA and acyl-CoA derivatives.
Downstream Processing
- Calcium Salt Precipitation : The microbial broth is treated with calcium chloride to precipitate calcium pantothenate-¹³C₃ ¹⁵N.
- Purification : Filtration and recrystallization from methanol-water mixtures yield pharmaceutical-grade product.
Advantages Over Chemical Synthesis
- Higher enantiomeric purity (D-form predominates).
- Reduced reliance on hazardous solvents (e.g., acrylonitrile).
Characterization and Quality Control
Structural Confirmation
Purity Assessment
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Vitamin B5, Calcium Salt Hydrate-13C3 15N undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce reduced forms. Substitution reactions can result in various substituted derivatives of the compound .
Scientific Research Applications
Vitamin B5, Calcium Salt Hydrate-13C3 15N has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of pantothenic acid metabolism.
Biology: Employed in studies of enzyme function and interaction, particularly those involving coenzyme A.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of pantothenic acid.
Industry: Applied in the development of nutritional supplements and fortified foods to ensure accurate labeling and dosage
Mechanism of Action
The mechanism of action of Vitamin B5, Calcium Salt Hydrate-13C3 15N involves its role as a precursor to coenzyme A. Coenzyme A is essential for the biosynthesis and oxidation of fatty acids, as well as the metabolism of proteins, carbohydrates, and fats. The labeled compound allows researchers to track and study these metabolic processes in detail. The molecular targets include enzymes involved in these pathways, and the labeled isotopes provide a means to quantify and analyze the interactions .
Comparison with Similar Compounds
Other Isotopically Labeled Vitamin B5 Derivatives
[13C6;15N2]-Calcium Pantothenate
- Isotopic Labels : Six 13C and two 15N atoms.
- Molecular Formula : C18H32CaN2O10 (anhydrous form; MW: 484.47 g/mol) .
- Purity : ≥98 atom% isotopic enrichment .
- Storage : Requires -20°C for stability .
- Applications : Preferred for high-sensitivity tracer studies due to higher isotopic enrichment .
Pantothenic Acid-13C3,15N Hemicalcium Salt
- Isotopic Labels : Three 13C and one 15N atoms.
- Molecular Formula : [HOCH2C(CH3)2CH(OH)CO15NH(13CH2)213CO2]2·Ca (hydrated form; MW: 502.44 g/mol) .
- Purity : 98% chemical purity, 99% isotopic enrichment for 13C and 15N .
- Storage : Stable at -5°C to 5°C .
- Applications : Ideal for long-term metabolic studies requiring hydration stability .
Key Differences :
| Parameter | Vitamin B5, Calcium Salt Hydrate-13C3 15N | [13C6;15N2]-Calcium Pantothenate |
|---|---|---|
| Isotopic Labels | 13C3, 15N | 13C6, 15N2 |
| Molecular Weight | 502.44 (hydrated) | 484.47 (anhydrous) |
| Storage Conditions | -5°C to 5°C | -20°C |
| Primary Use | Clinical MS, metabolic tracing | High-sensitivity tracer studies |
Isotopically Labeled Derivatives of Other B Vitamins
[2H4]-Nicotinic Acid (Vitamin B3)
- Isotopic Labels : Four deuterium (2H) atoms.
- Applications : Tracks nicotinic acid metabolism in lipid-lowering therapies .
- Stability : Less stable than 13C/15N-labeled compounds due to deuterium exchange .
[13C4;15N2]-Riboflavin (Vitamin B2)
- Isotopic Labels : Four 13C and two 15N atoms.
- Applications : Quantifies riboflavin in fortified foods and supplements .
- Advantage : Higher isotopic mass improves detection limits in MS .
Key Differences :
| Parameter | Vitamin B5, Calcium Salt Hydrate-13C3 15N | [2H4]-Nicotinic Acid | [13C4;15N2]-Riboflavin |
|---|---|---|---|
| Isotopic Labels | 13C3, 15N | 2H4 | 13C4, 15N2 |
| Stability | High (13C/15N inert) | Moderate | High |
| Primary Application | Metabolic tracing | Lipid metabolism | Food fortification |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
